molecular formula C18H23BrN8O2 B4825129 4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4825129
M. Wt: 463.3 g/mol
InChI Key: ADYQPEOHLWTIJJ-UHFFFAOYSA-N
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Description

4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole intermediates, followed by coupling reactions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its pyrazole rings are known to interact with various biological targets.

Medicine

Medicinally, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, such as cancer or inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • **4-{[3-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of multiple pyrazole rings. This structure imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

4-[3-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN8O2/c1-5-27-17(18(29)23-14-8-20-25(4)12(14)3)15(9-21-27)22-16(28)6-7-26-10-13(19)11(2)24-26/h8-10H,5-7H2,1-4H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYQPEOHLWTIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)C)Br)C(=O)NC3=C(N(N=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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